Binary Regulatory Designation as Cholesterol Impurity 13 vs. Unlisted Oxysterol Analogs
Cholest-4-ene-3β,5α-diol is listed as Cholesterol Impurity 13 in vendor-certified impurity panels specifically designed for ANDA method development, AMV, and QC of cholesterol active pharmaceutical ingredients [1]. In contrast, biologically abundant oxysterols such as 7-ketocholesterol (CAS 566-28-9) and cholest-5-ene-3β,7α-diol (CAS 566-27-8) are not designated as cholesterol impurities in any regulatory or vendor-certified impurity panel . This binary designation (listed vs. unlisted) constitutes a qualitative yet definitive procurement discriminator for pharmaceutical development workflows.
| Evidence Dimension | Designated status in cholesterol impurity panels used for ANDA/AMV/QC |
|---|---|
| Target Compound Data | Listed as Cholesterol Impurity 13; supplied with COA and regulatory-compliant characterization data |
| Comparator Or Baseline | 7-Ketocholesterol and cholest-5-ene-3β,7α-diol: Not designated as cholesterol impurities; supplied as general biochemicals without ANDA-specific characterization |
| Quantified Difference | Binary: Yes (designated) vs. No (undesignated) |
| Conditions | Vendor-certified cholesterol impurity reference standard catalogues (e.g., ChemWhat, CymitQuimica) |
Why This Matters
For a QC scientist or regulatory CMC specialist filing an ANDA for a cholesterol drug product, the use of a non-designated oxysterol as an impurity marker is regulatorily indefensible; only a designated impurity reference standard with traceable characterization data can satisfy current good manufacturing practice (cGMP) and International Council for Harmonisation (ICH) requirements.
- [1] ChemWhat. Cholesterol Impurity 13 (CAS 34310-88-8). Product identification and regulatory use. https://www.chemwhat.net/胆固醇杂质-13-cas-34310-88-8/#cpp. View Source
